molecular formula C16H16N2O B104810 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- CAS No. 15926-55-3

6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl-

Cat. No. B104810
CAS RN: 15926-55-3
M. Wt: 252.31 g/mol
InChI Key: QUPHNGBWHDVLCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a seven-membered ring structure containing oxygen and nitrogen atoms.

Mechanism Of Action

The mechanism of action of 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. In addition, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.

Biochemical And Physiological Effects

Studies have shown that 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. However, the physiological effects of this compound in humans are not yet fully understood.

Advantages And Limitations For Lab Experiments

One advantage of using 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- in lab experiments is its potential as a therapeutic agent for the treatment of cancer. In addition, its fluorescent properties make it a useful tool for the detection of metal ions. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl-. One area of research is the development of more efficient synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of this compound in humans. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases should be explored. Finally, the development of new fluorescent probes based on 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- could have important applications in the field of bioimaging.
Conclusion:
In conclusion, 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- involves the reaction of 2-phenylcycloheptanone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride. The reaction takes place in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl- has potential applications in various scientific research fields. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a therapeutic agent for the treatment of cancer. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

15926-55-3

Product Name

6H-Cycloheptoxazole, 6-dimethylamino-2-phenyl-

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N,N-dimethyl-2-phenyl-5H-cyclohepta[d][1,3]oxazol-6-amine

InChI

InChI=1S/C16H16N2O/c1-18(2)13-8-10-14-15(11-9-13)19-16(17-14)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3

InChI Key

QUPHNGBWHDVLCY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C2C(=CC1)N=C(O2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C2C(=CC1)N=C(O2)C3=CC=CC=C3

Other CAS RN

15926-55-3

synonyms

N,N-Dimethyl-2-phenyl-6H-cycloheptoxazol-6-amine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.